molecular formula C5H4N4S B12367420 1,4-Dihydropurine-6-thione

1,4-Dihydropurine-6-thione

Cat. No.: B12367420
M. Wt: 152.18 g/mol
InChI Key: HZMWQJIOBSTFAE-UHFFFAOYSA-N
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Description

1,4-Dihydropurine-6-thione: is a heterocyclic compound that belongs to the purine family. It is characterized by the presence of a sulfur atom at the 6th position of the purine ring, replacing the oxygen atom found in purine. This compound is of significant interest due to its potential biological activities and its role as a precursor in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,4-Dihydropurine-6-thione can be synthesized through several methods. One common approach involves the reaction of purine-6-thione with appropriate reagents to introduce the dihydro functionality. For example, the reaction of purine-6-thione with 1,2-dibromoethane in the presence of a base can lead to the formation of this compound .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions:

1,4-Dihydropurine-6-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form purine-6-thione derivatives.

    Reduction: Reduction reactions can convert it to other dihydropurine derivatives.

    Substitution: The sulfur atom at the 6th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various dihydropurine derivatives .

Scientific Research Applications

1,4-Dihydropurine-6-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dihydropurine-6-thione involves its interaction with various molecular targets. The sulfur atom at the 6th position plays a crucial role in its biological activity. The compound can inhibit enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA and RNA synthesis. This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

    6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia.

    Thioguanine: Another purine analog with similar therapeutic applications.

    Allopurinol: A xanthine oxidase inhibitor used to treat gout.

Comparison:

1,4-Dihydropurine-6-thione is unique due to the presence of the dihydro functionality and the sulfur atom at the 6th position. This structural difference imparts distinct chemical and biological properties compared to other purine analogs. For instance, while 6-mercaptopurine and thioguanine are primarily used as chemotherapeutic agents, this compound’s unique structure allows for a broader range of applications, including potential use in materials science .

Properties

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

IUPAC Name

1,4-dihydropurine-6-thione

InChI

InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2,4H,(H,8,9,10)

InChI Key

HZMWQJIOBSTFAE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=NC=N2)C(=S)N1

Origin of Product

United States

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